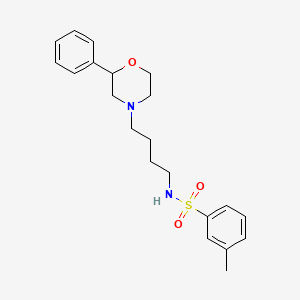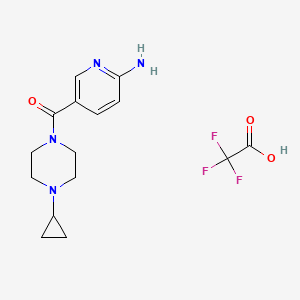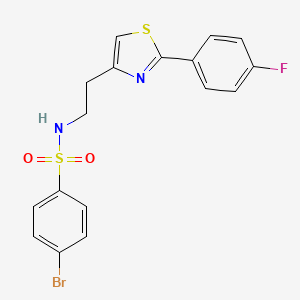![molecular formula C14H22N2O B2550335 N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199132-45-9](/img/structure/B2550335.png)
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophilic Aminations and Organic Synthesis
Electrophilic aminations are a cornerstone in the synthesis of azines, hydrazines, diaziridines, and a wide array of nitrogen-containing compounds. The use of oxaziridines, for example, enables the transfer of NH groups to various nucleophiles, facilitating the synthesis of these compounds. This method is particularly significant for creating N-aminopeptides, aziridines, and aminodicarboxylic derivatives, showcasing the broad applicability of electrophilic aminations in organic synthesis (Andreae & Schmitz, 1991).
Catalysis and Polymerization
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine demonstrates utility in catalysis, particularly in the activation of aryl chlorides and the polymerization of silanes. The synthesis and application of metal aminopyridinato complexes highlight the potential of these compounds in catalyzing Suzuki cross-coupling reactions and in polymerization processes to produce linear poly(methylsilane). Such applications are indicative of the compound's role in developing efficient, phosphine-free catalyst systems and its contribution to materials science (Deeken et al., 2006).
Material Science and Engineering
The exploration of the properties and applications of compounds like this compound in material science, particularly in the context of polymer chemistry, is of significant interest. For example, the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes incorporates amine-bis(phenolate) ligands, demonstrating the compound's utility in producing polycarbonates with low molecular weight and narrow dispersities. This highlights its potential in creating environmentally friendly materials (Devaine-Pressing et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine Related compounds have been shown to interact with various targets, such as inducible no synthase .
Mode of Action
The specific mode of action of This compound It’s worth noting that related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been involved in the synthesis of indoles and 1h-tetrazoles , which suggests that this compound may also influence similar biochemical pathways.
Pharmacokinetics
The ADME properties of This compound Related compounds have been shown to have high thermal stability , which could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of This compound Related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles , suggesting that this compound may have similar effects.
Action Environment
The environmental factors influencing the action, efficacy, and stability of This compound Related compounds have been shown to have high thermal stability , suggesting that temperature could be an important environmental factor for this compound.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(4-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-15-14(10-11)17-13-6-4-12(5-7-13)16(2)3/h8-10,12-13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGPWYMQWFYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
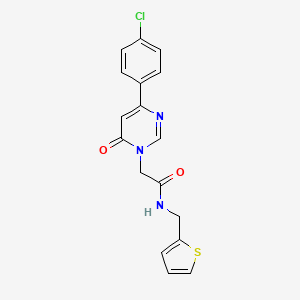

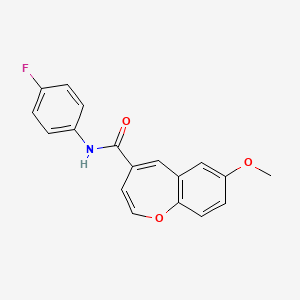
![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)

